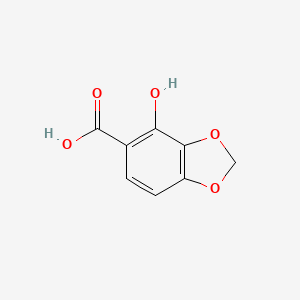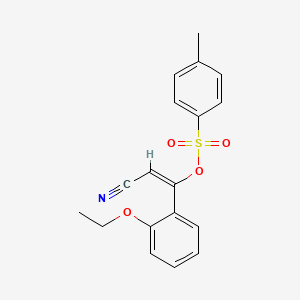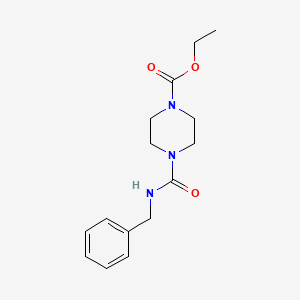
4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl group is a partially saturated tricyclic system with oxygenated or amine-containing substituents at position 1 .
Chemical Reactions Analysis
The reactive site of the substrate in tetrahydrocarbazoles depends on the oxidant and the reaction conditions, resulting in the formation of divergent products . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage .
Aplicaciones Científicas De Investigación
Coordination Networks and NLO Properties
The study by Liao et al. (2013) explores the synthesis of coordination networks using tetrazolate-yl acylamide tectons, which share structural similarities with 4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide. These networks exhibit significant second harmonic generation (SHG) efficiencies, highlighting their potential in nonlinear optical (NLO) applications. The effects of different substituents on their structural and optical properties provide insights into the design of functional materials for optical technologies. (Liao et al., 2013).
PARP Inhibitor Development for Cancer Treatment
Penning et al. (2009) discuss the development of PARP inhibitors, focusing on compounds with a methyl-substituted quaternary center attached to a benzimidazole ring system, a core structure that shares pharmacophoric features with 4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide. These inhibitors demonstrate potent activity against PARP enzymes and show efficacy in cancer models, suggesting their utility in designing new treatments for cancer. (Penning et al., 2009).
Synthesis and Antineoplastic Potential
The synthesis and antineoplastic potential of compounds structurally related to 4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide have been explored by Stevens et al. (1984). Their work on synthesizing 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one reveals the antitumor activity of such compounds, hinting at the broader applicability of similar structures in developing antitumor agents. (Stevens et al., 1984).
Agricultural Applications and Fungicide Delivery
Campos et al. (2015) investigate the use of nanoparticles for the sustained release of carbendazim and tebuconazole, fungicides relevant in the context of agricultural applications. While not directly studying 4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide, this research into nanocarrier systems for pesticide delivery could inform similar strategies for compounds with related chemical structures, enhancing their stability, efficacy, and environmental safety in agricultural settings. (Campos et al., 2015).
Direcciones Futuras
The future research directions could involve studying the biological activity of this compound, given that tetrahydrocarbazole derivatives have shown a broad spectrum of biological activity . Additionally, further studies could explore the synthesis and oxidation processes to obtain various functionalized tetrahydrocarbazoles .
Propiedades
IUPAC Name |
4-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-14-6-9-16(10-7-14)21(24)22-13-15-8-11-20-18(12-15)17-4-2-3-5-19(17)23-20/h6-12,23H,2-5,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCYWRCXVGXPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2434015.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2434016.png)
![4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2434018.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2434019.png)


![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2434023.png)
![N-(3-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2434025.png)
![1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2434030.png)
![2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B2434031.png)
![2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine](/img/structure/B2434033.png)